Ethyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate Ethyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20412506
InChI: InChI=1S/C12H9ClFNO3/c1-2-17-12(16)9-6-10(18-15-9)11-7(13)4-3-5-8(11)14/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C12H9ClFNO3
Molecular Weight: 269.65 g/mol

Ethyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate

CAS No.:

Cat. No.: VC20412506

Molecular Formula: C12H9ClFNO3

Molecular Weight: 269.65 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate -

Specification

Molecular Formula C12H9ClFNO3
Molecular Weight 269.65 g/mol
IUPAC Name ethyl 5-(2-chloro-6-fluorophenyl)-1,2-oxazole-3-carboxylate
Standard InChI InChI=1S/C12H9ClFNO3/c1-2-17-12(16)9-6-10(18-15-9)11-7(13)4-3-5-8(11)14/h3-6H,2H2,1H3
Standard InChI Key MCTLSKOMZHHFNN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NOC(=C1)C2=C(C=CC=C2Cl)F

Introduction

Molecular Structure and Physicochemical Properties

Structural Features

The compound consists of:

  • Isoxazole core: A five-membered heterocyclic ring with nitrogen and oxygen atoms.

  • 2-Chloro-6-fluorophenyl substituent: Aromatic ring with halogen substituents at positions 2 (chlorine) and 6 (fluorine), enhancing electronic and steric effects.

  • Ethyl ester group: Located at the 3-position of the isoxazole ring, contributing to solubility and reactivity .

PropertyValueSource
Molecular FormulaC₁₂H₉ClFNO₃
Molecular Weight269.65 g/mol
CAS Number1188024-47-6
SMILESCCOC(=O)C1=NOC(=C1)C2=C(C=CC=C2Cl)F
InChIKeyMCTLSKOMZHHFNN

Synthetic Routes and Methodologies

Key Synthetic Strategies

The synthesis of ethyl 5-(2-chloro-6-fluorophenyl)isoxazole-3-carboxylate involves cycloaddition reactions and functional group transformations, optimized for regioselectivity and scalability.

[3+2] Cycloaddition Approach

This method employs halogenoximes and alkenes to form the isoxazole core. For example:

  • Halogenoxime preparation: Reaction of 2-chloro-6-fluorobenzaldehyde oxime with chlorinating agents (e.g., N-chlorosuccinimide).

  • Cycloaddition: Condensation with ethyl cyanoformate derivatives or α-phenylselenomethyl ethers to generate the isoxazole ring .

Ionic Liquid-Mediated Synthesis

A regioselective method using ionic liquids as supports:

  • Support attachment: α-Phenylselenomethyl ether derivatives are anchored to ionic liquids.

  • Cycloaddition: Reaction with nitrile oxides (e.g., ethyl cyanoformate N-oxide) to form isoxazoline intermediates.

  • Cleavage: Acidic hydrolysis releases the free isoxazole-3-carboxylate .

Copper-Catalyzed Cycloaddition

For triazole-substituted analogs, propargylation and click chemistry are employed:

  • Propargylation: Acid chlorides derived from carboxylic acids react with propargyl alcohol.

  • Click reaction: Copper(I)-catalyzed cycloaddition with azides to form triazole-isoxazole hybrids .

Biological and Pharmacological Applications

Structure-Activity Relationships (SAR)

Key observations from analogous compounds:

  • Halogen effects: Chlorine and fluorine substituents enhance binding to hydrophobic pockets in enzymes.

  • Ester functionality: Ethyl esters improve solubility but may require hydrolysis for bioactivation .

Compound ModificationBiological ImpactExample Compound
3-CF₃,4-Cl substitutionEnhanced EPAC1 inhibitionNY0617
2-Aminooxazole coreImproved metabolic stabilityNY0725

Analytical Characterization

Spectroscopic and Chromatographic Methods

TechniqueKey ObservationsSource
¹H NMRSignals for ethyl ester (δ 1.2–4.2 ppm), aromatic protons (δ 6.8–7.5 ppm)
MSMolecular ion peak at m/z 269.65 (M⁺)
HPLCReverse-phase separation using acetonitrile/water gradients (excluded), inferred from related compounds

Industrial and Research Relevance

Applications in Medicinal Chemistry

  • Lead optimization: Used as a scaffold for developing EPAC antagonists and antimicrobial agents.

  • Building block: Ethyl ester moiety facilitates further functionalization (e.g., hydrolysis to carboxylic acids) .

Challenges and Future Directions

  • Synthetic scalability: Optimization of cycloaddition conditions for large-scale production.

  • Toxicity profiling: Required for in vivo applications, given the presence of halogens .

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